

# Efficacy and Safety Profile in ALK TKI-Naïve Patients

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## Compound Focus: Conteltinib

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The table below summarizes the key efficacy and safety data from the first-in-human phase 1 study for **Conteltinib** in ALK TKI-naïve patients [1] [2].

Parameter	Result in ALK TKI-Naïve Patients
Recommended Phase 2 Dose	600 mg, taken orally once daily (quaque die, QD) [1] [2]
Overall Response Rate (ORR)	64.1% (25 out of 39 patients; 95% CI: 47.2–78.8) [1] [2]
Median Progression-Free Survival (PFS)	15.9 months (95% CI: 9.26–23.3) [1] [2]
Median Duration of Response (DoR)	15.0 months (95% CI: 9.06–25.8) [1] [2]
Most Common Treatment-Related Adverse Events (TRAEs)	Diarrhea (71.9%), Elevated serum creatinine (45.3%), Elevated aspartate aminotransferase (39.1%), Nausea (37.5%) [1] [2]
Grade $\geq$ 3 TRAEs	14.1% of all patients (9 out of 64, including both TKI-naïve and pre-treated) [1] [2]
Dose-Limiting Toxicity (DLT)	One event was reported at the 600 mg dose [1] [2]

Parameter	Result in ALK TKI-Naïve Patients
Maximum Tolerated Dose (MTD)	Not reached in the study [1] [2]

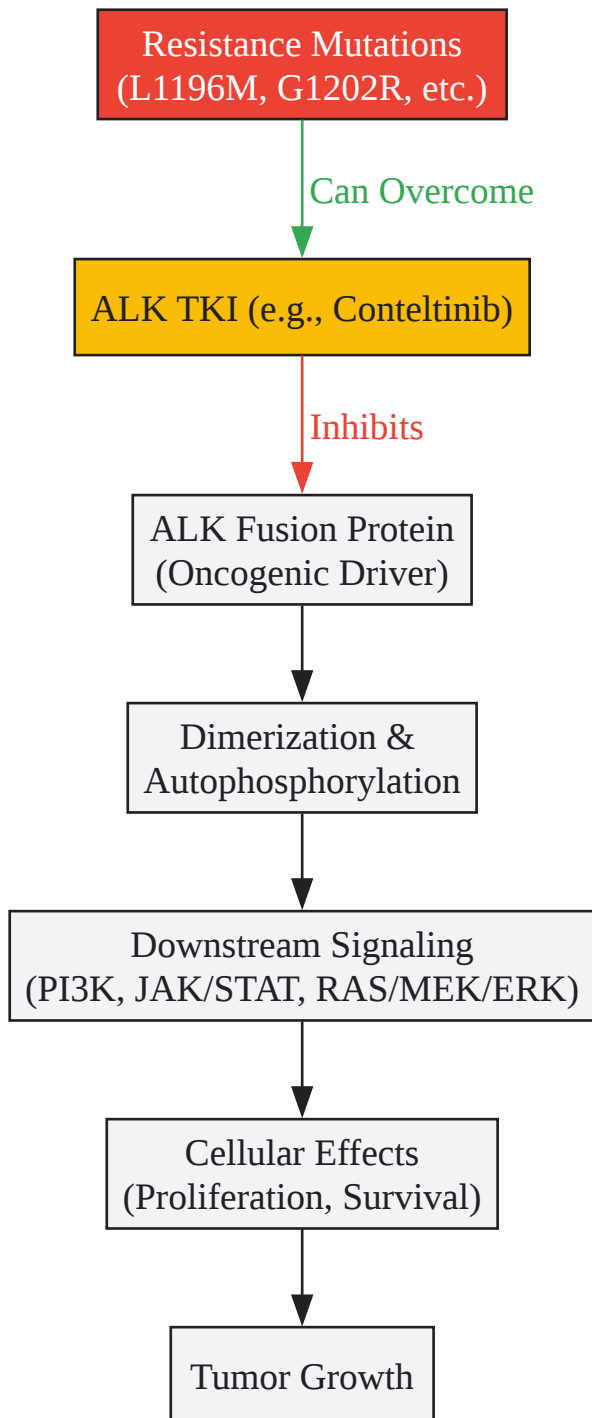
The phase 1 study (NCT02695550) was a multicenter, open-label trial designed to assess the safety, pharmacokinetics, and preliminary efficacy of **Conteltinib** [1] [2].

- **Study Design:** The dose-escalation phase followed a modified Fibonacci sequence, with doses ranging from 50 mg to 800 mg taken once daily. A dose expansion phase was initiated for doses where a response was observed [1] [2].
- **Patient Population:** The study enrolled adults (age 18-75) with histologically or cytologically confirmed advanced ALK-positive NSCLC, confirmed by FISH, IHC, PCR, or NGS. Patients were required to have at least one measurable lesion and an ECOG performance status of  $\leq 2$  [1] [2].
- **Primary Endpoints:** The primary endpoints were safety-based, including the determination of the Maximum Tolerated Dose (MTD), Dose-Limiting Toxicities (DLTs), and the overall profile of Adverse Events [1] [2].

## Preclinical Rationale and Mechanism of Action

**Conteltinib** is an oral, highly potent, and ATP-competitive second-generation ALK tyrosine kinase inhibitor [1] [2].

- **Increased Potency:** In enzymatic assays, **Conteltinib** was found to be approximately 10-fold more potent than the first-generation ALK TKI, Crizotinib [1] [2].
- **Activity Against Resistance Mutations:** Preclinical studies showed that **Conteltinib** can inhibit various Crizotinib-resistant ALK mutations, including **L1196M, G1202R, F1174L, G1269S, and R1275Q** [1] [2].
- **Additional Targets:** Besides ALK, **Conteltinib** also inhibits focal adhesion kinase (FAK) and proline-rich tyrosine kinase 2 (Pyk2), although with less potency than its inhibition of ALK. The contribution of this activity to its overall efficacy profile is an area of research [1] [2].



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*Diagram: Mechanism of Action of ALK TKIs like **Conteltinib**. The drug inhibits the activated ALK fusion protein, blocking downstream oncogenic signaling pathways. A key feature of second-generation inhibitors is their ability to overcome specific resistance mutations that emerge after first-generation TKI treatment [1] [2] [3].*

## Frequently Asked Questions (FAQs) for Researchers

**1. How does Conteltinib's efficacy compare to other second-generation ALK TKIs?** While cross-trial comparisons should be interpreted with caution, **Conteltinib's** median PFS of 15.9 months in TKI-naïve patients positions it as an active agent in this class [1] [2]. Other second-generation TKIs like Alectinib and Brigatinib have reported median PFS of over 24 months in their respective phase 3 trials, and the third-generation TKI Lorlatinib has shown a remarkable 5-year PFS rate of 60% in the CROWN trial [4] [5]. Direct comparative studies are needed to definitively establish its relative efficacy.

**2. What is the clinical significance of Conteltinib's activity against the G1202R mutation?** The **G1202R mutation** is a common resistance mechanism that emerges following treatment with second-generation ALK TKIs like Alectinib and Ceritinib, and it is particularly difficult to target [3]. **Conteltinib's** preclinical activity against G1202R suggests it could be a valuable therapeutic option for patients who have developed resistance to other second-generation agents, although clinical data in this specific setting is still emerging [1] [2].

**3. What are the key laboratory parameters to monitor during Conteltinib administration?** Based on the safety profile, investigators should regularly monitor the following:

- **Liver Function:** Aspartate aminotransferase (AST) and alanine aminotransferase (ALT) levels.
- **Renal Function:** Serum creatinine levels.
- **Gastrointestinal Toxicity:** Manage diarrhea and nausea with standard supportive care. These parameters align with the most frequently observed treatment-related adverse events [1] [2].

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